molecular formula C19H21ClN6O B8339339 N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide

N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide

Cat. No. B8339339
M. Wt: 384.9 g/mol
InChI Key: RGWZIOREBVBEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546407B2

Procedure details

A degassed mixture of crude N-(4-amino-piperidin-4-ylmethyl)-4-chloro-benzamide dihydrochloride (6.1 mg), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (2.6 mg, 0.016 mmol), triethylamine (16 μL, 0.09 mmol) and n-butanol (0.3 mL) was stirred at 100° C. for 17 hours. The solvents were concentrated. The crude mixture was first purified on an SCX-II acidic resin, eluting with methanol then 2M ammonia-methanol, and then by preparative TLC, eluting with 15% methanol-dichloromethane, to give N-[4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-ylmethyl]-4-chloro-benzamide (3.3 mg, 0.009 mmol, 69% over 2 steps). LC-MS (LCT2) m/z 385 [M+H+], Rt 2.58 min.
Name
N-(4-amino-piperidin-4-ylmethyl)-4-chloro-benzamide dihydrochloride
Quantity
6.1 mg
Type
reactant
Reaction Step One
Quantity
2.6 mg
Type
reactant
Reaction Step One
Quantity
16 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1([CH2:10][NH:11][C:12](=[O:20])[C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[C:22]1[C:23]2[CH:30]=[CH:29][NH:28][C:24]=2[N:25]=[CH:26][N:27]=1.C(N(CC)CC)C>C(O)CCC>[NH2:3][C:4]1([CH2:10][NH:11][C:12](=[O:20])[C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)[CH2:9][CH2:8][N:7]([C:22]2[C:23]3[CH:30]=[CH:29][NH:28][C:24]=3[N:25]=[CH:26][N:27]=2)[CH2:6][CH2:5]1 |f:0.1.2|

Inputs

Step One
Name
N-(4-amino-piperidin-4-ylmethyl)-4-chloro-benzamide dihydrochloride
Quantity
6.1 mg
Type
reactant
Smiles
Cl.Cl.NC1(CCNCC1)CNC(C1=CC=C(C=C1)Cl)=O
Name
Quantity
2.6 mg
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
16 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.3 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was first purified on an SCX-II acidic resin
WASH
Type
WASH
Details
eluting with methanol
WASH
Type
WASH
Details
2M ammonia-methanol, and then by preparative TLC, eluting with 15% methanol-dichloromethane

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)CNC(C2=CC=C(C=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.009 mmol
AMOUNT: MASS 3.3 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.